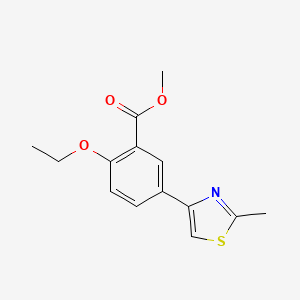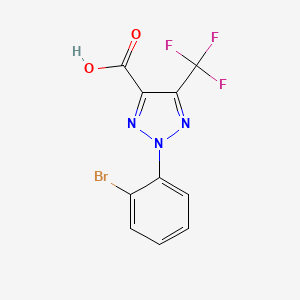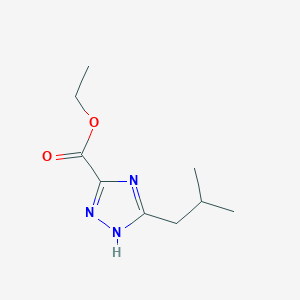![molecular formula C15H14N4O3 B11787691 2-(Benzo[d][1,3]dioxol-5-yl)-6-ethoxy-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11787691.png)
2-(Benzo[d][1,3]dioxol-5-yl)-6-ethoxy-2H-benzo[d][1,2,3]triazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzo[d][1,3]dioxol-5-yl)-6-ethoxy-2H-benzo[d][1,2,3]triazol-5-amine is a complex organic compound that features a benzo[d][1,3]dioxole moiety fused with a benzo[d][1,2,3]triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d][1,3]dioxol-5-yl)-6-ethoxy-2H-benzo[d][1,2,3]triazol-5-amine typically involves multi-step organic reactions. One common method involves the Pd-catalyzed C-N cross-coupling reaction. The starting materials include benzo[d][1,3]dioxole derivatives and ethoxy-substituted benzo[d][1,2,3]triazole precursors. The reaction conditions often require the use of a palladium catalyst, such as Pd(PPh3)4, and a base like cesium carbonate (Cs2CO3) in an appropriate solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions and using high-purity reagents are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[d][1,3]dioxol-5-yl)-6-ethoxy-2H-benzo[d][1,2,3]triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, where nucleophiles like amines or thiols can replace the ethoxy group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(Benzo[d][1,3]dioxol-5-yl)-6-ethoxy-2H-benzo[d][1,2,3]triazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-(Benzo[d][1,3]dioxol-5-yl)-6-ethoxy-2H-benzo[d][1,2,3]triazol-5-amine involves its interaction with cellular targets. In anticancer studies, the compound has been found to cause cell cycle arrest and induce apoptosis in cancer cells. It likely interacts with microtubules, disrupting their assembly and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also feature the benzo[d][1,3]dioxole moiety and have shown anticancer activity.
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds have been evaluated for their antitumor activities and share structural similarities with the target compound.
Uniqueness
2-(Benzo[d][1,3]dioxol-5-yl)-6-ethoxy-2H-benzo[d][1,2,3]triazol-5-amine is unique due to its specific combination of the benzo[d][1,3]dioxole and benzo[d][1,2,3]triazole moieties
Properties
Molecular Formula |
C15H14N4O3 |
|---|---|
Molecular Weight |
298.30 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-6-ethoxybenzotriazol-5-amine |
InChI |
InChI=1S/C15H14N4O3/c1-2-20-14-7-12-11(6-10(14)16)17-19(18-12)9-3-4-13-15(5-9)22-8-21-13/h3-7H,2,8,16H2,1H3 |
InChI Key |
FVKCGYPWQZWKFX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=NN(N=C2C=C1N)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Hydroxymethyl)benzo[d]thiazol-6-ol](/img/structure/B11787608.png)

![DI-Tert-butyl 8-chloro-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate](/img/structure/B11787627.png)
![5-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B11787628.png)
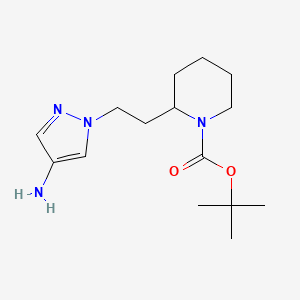
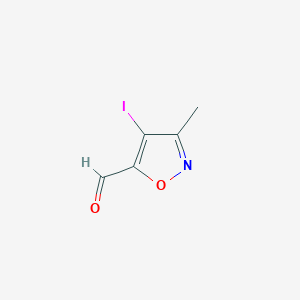


![(1S,2S,4R)-7-((Benzyloxy)carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B11787645.png)

